N-(3-Imidazol-1-ylpropyl)-2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]acetamide is a complex organic compound notable for its unique structure and potential applications in medicinal chemistry. This compound features an imidazole moiety and a tetrazatricyclo structure, which contribute to its biological activity and chemical properties. The compound's molecular formula is with a molecular weight of approximately 379.464 g/mol.
The compound can be sourced from various chemical suppliers such as Molport and Sigma-Aldrich, where it is listed among other unique chemicals for research purposes . Its identification can also be found in databases like PubChem, which provides detailed information on its structure and properties .
This compound falls under the category of organic compounds, specifically amides and heterocycles due to the presence of nitrogen-containing rings (imidazole and tetrazatricyclo structures). It is classified as a potential pharmaceutical agent due to its structural features that may interact with biological targets.
The synthesis of N-(3-Imidazol-1-ylpropyl)-2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]acetamide typically involves multi-step organic synthesis techniques. Key methods may include:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure at each stage.
The molecular structure of N-(3-Imidazol-1-ylpropyl)-2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]acetamide features several distinct functional groups:
The compound's structural data can be represented in various formats such as SMILES notation: CCCn1c(C)cn2c1nc1n(C)c(=O)n(CCCc3ccccc3)c(=O)c21 . This notation provides insight into the connectivity of atoms within the molecule.
N-(3-Imidazol-1-ylpropyl)-2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]acetamide can undergo various chemical reactions typical for amides and heterocycles:
Understanding these reactions is crucial for exploring the compound's reactivity profile in synthetic applications or biological interactions.
The mechanism of action for N-(3-Imidazol-1-ylpropyl)-2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]acetamide is not fully elucidated but may involve:
Further studies are required to determine specific targets and pathways affected by this compound.
Key physical properties include:
Chemical properties include:
Relevant analyses such as thermal analysis or spectroscopic methods can provide insights into these properties.
N-(3-Imidazol-1-ylpropyl)-2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-y]acetamide has potential applications in:
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.:
CAS No.: 142674-35-9